molecular formula C21H27NO5 B8324999 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(3-methoxyphenyl)-1,1-dimethylethyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(3-methoxyphenyl)-1,1-dimethylethyl]acetamide

Cat. No. B8324999
M. Wt: 373.4 g/mol
InChI Key: NDVYZOPZRPQOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(3-methoxyphenyl)-1,1-dimethylethyl]acetamide is a useful research compound. Its molecular formula is C21H27NO5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(3-methoxyphenyl)-1,1-dimethylethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(3-methoxyphenyl)-1,1-dimethylethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-hydroxy-1-(3-methoxyphenyl)-2-methylpropan-2-yl]acetamide

InChI

InChI=1S/C21H27NO5/c1-21(2,20(24)15-7-6-8-16(13-15)25-3)22-19(23)12-14-9-10-17(26-4)18(11-14)27-5/h6-11,13,20,24H,12H2,1-5H3,(H,22,23)

InChI Key

NDVYZOPZRPQOIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=CC=C1)OC)O)NC(=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 50 g. (0.26 mole) of 3,4-dimethoxyphenylacetic acid, 68 g. (0.28 mole) of EEDQ and 50 g. (0.26 mole) of α-(1-amino-1-methylethyl)-3-methoxybenzenemethanol in 450 ml. tetrahydrofuran are stirred for three days at 25° C., and then heated for 5 hours at 65° C. Tetrahydrofuran is evaporated in vacuo, and the residue is taken up with ice and 10% aqueous H2SO4 solution to pH 2. The amide is extracted twice with 500 ml. ethyl acetate. The combined organic extracts are washed with 500 ml. dilute aqueous NH4OH solution, dried (Na2SO4) and evaporated to dryness in vacuo. The residual oil is dissolved in hot diethyl ether from which it crystallizes to give 72.0 g. of impure product. Recrystallization from diethyl ether gives 70 g. (72% yield) of N-(β-hydroxy-3-methoxy-α,α-dimethylphenethyl)-3,4-dimethoxybenzeneacetamide as white crystals of analytical purity, m.p. 137°-138° C.
Quantity
0.26 mol
Type
reactant
Reaction Step One
Name
Quantity
0.28 mol
Type
reactant
Reaction Step Two
Quantity
0.26 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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